4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid
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Description
Scientific Research Applications
Luminescent Properties and Stimuli-Responsive Behavior
Research has demonstrated that compounds related to 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid exhibit luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. These compounds show mechanochromic properties, displaying multi-stimuli responsiveness, which can be utilized in developing smart materials and sensors (Srivastava et al., 2017).
Crystal Structure and Hydrogen Bonding
The crystal structure of benzoic acid derivatives reveals the formation of extended ribbons through hydrogen bonding, illustrating the potential for designing molecular assemblies and understanding intermolecular interactions (Lemmerer & Bourne, 2012).
Interaction with Metal Ions
Investigations into the interactions between polymer-small molecule complexes and metal ions, such as copper, have been conducted. These studies offer insights into the development of materials for metal ion detection and removal (Acar & Tulun, 2001).
Solar Cell Applications
The compound's structure, featuring anchoring groups for attachment to surfaces like TiO2 and perovskite, is of interest for solar cell applications. Its adsorption properties on perovskite surfaces can improve the coupling between these surfaces, potentially enhancing solar cell efficiency (Zhang & Wang, 2018).
Coordination Chemistry and Photophysical Properties
In coordination chemistry, derivatives of 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid have been utilized to study their binding to metal centers, affecting both the photophysical properties of the metal and the ligands' intermolecular interactions. This research can inform the design of new photofunctional materials (Tzimopoulos et al., 2010).
properties
IUPAC Name |
4-(pyridine-4-carbothioylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-13(17)10-1-3-11(4-2-10)15-12(18)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIGUZULXRTVFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.